An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Researchers and Drug Development Professionals
Introduction
3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a pyridine core substituted with two iodine atoms and a methoxy group, renders it a valuable building block for the construction of more complex molecular architectures. The presence of iodine atoms at the 3 and 5 positions provides reactive handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel compounds with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of 3,5-Diiodo-4-methoxypyridine, including its chemical and physical properties, synthesis, safety considerations, and its emerging role in drug discovery and development.
Core Properties of 3,5-Diiodo-4-methoxypyridine
A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective and safe utilization in a research setting.
Chemical Identification:
| Identifier | Value |
| CAS Number | 849359-56-4[1] |
| Molecular Formula | C₆H₅I₂NO |
| Molecular Weight | 360.92 g/mol |
| IUPAC Name | 3,5-diiodo-4-methoxypyridine |
Physical Properties:
While comprehensive experimental data for 3,5-Diiodo-4-methoxypyridine is not extensively documented in publicly available literature, some properties can be inferred from supplier information and data for structurally related compounds. It is typically supplied as a solid. For precise applications, experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended.
Synthesis of 3,5-Diiodo-4-methoxypyridine: A Strategic Approach
The synthesis of 3,5-Diiodo-4-methoxypyridine can be approached from several precursors, with the choice of starting material influencing the overall synthetic strategy. A plausible and efficient method involves the direct iodination of a suitable pyridine precursor. Drawing from established methodologies for the synthesis of related iodinated pyridines, a robust protocol can be designed.
A promising route starts from the readily available 4-hydroxypyridine. This method, adapted from the synthesis of 3,5-diiodo-4-hydroxypyridine, involves a two-step process: di-iodination followed by methylation.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 3,5-Diiodo-4-methoxypyridine from 4-hydroxypyridine.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine
This protocol is adapted from a patented method for the synthesis of 3,5-diiodo-4-hydroxypyridine.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with 4-hydroxypyridine and a suitable solvent, such as water.
-
Iodinating Agent Preparation: In a separate vessel, prepare the iodinating reagent. A mixture of sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (NaOCl) in an aqueous solution can be used to generate iodine in situ.
-
Reaction Execution: Slowly add the iodinating agent to the solution of 4-hydroxypyridine with vigorous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to yield 3,5-diiodo-4-hydroxypyridine.
Part 2: Methylation of 3,5-Diiodo-4-hydroxypyridine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 3,5-diiodo-4-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension to deprotonate the hydroxyl group.
-
Methylating Agent Addition: Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 3,5-Diiodo-4-methoxypyridine.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two key signals:
-
A singlet for the two equivalent aromatic protons at the C2 and C6 positions of the pyridine ring. The chemical shift would be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms.
-
A singlet for the three protons of the methoxy group, typically appearing in the range of 3.5-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the different carbon atoms in the molecule:
-
Signals for the two equivalent iodinated carbons (C3 and C5).
-
A signal for the carbon bearing the methoxy group (C4).
-
Signals for the two equivalent carbons adjacent to the nitrogen atom (C2 and C6).
-
A signal for the methoxy carbon.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring and the methoxy group.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching of the methoxy group.
-
C-I stretching vibrations, typically found in the fingerprint region.
-
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 360.92 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two iodine atoms.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Diiodo-4-methoxypyridine. Although a specific safety data sheet (SDS) is not widely available, information from related iodo- and methoxypyridine compounds can provide guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Applications in Drug Discovery and Development
The structural features of 3,5-Diiodo-4-methoxypyridine make it a valuable scaffold in medicinal chemistry. The di-iodo substitution pattern is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.
While specific applications of 3,5-Diiodo-4-methoxypyridine are still emerging, its utility can be inferred from the applications of structurally similar compounds. For instance, various iodinated and methoxylated pyridine derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] The pyridine core is a common motif in many approved drugs, and the introduction of iodo and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Potential Therapeutic Areas for Derivatives of 3,5-Diiodo-4-methoxypyridine:
-
Oncology: As building blocks for the synthesis of kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: For the development of novel antibacterial or antiviral compounds.
-
Neuroscience: In the synthesis of ligands for receptors and ion channels in the central nervous system.
Workflow for Utilizing 3,5-Diiodo-4-methoxypyridine in a Drug Discovery Program:
Caption: A generalized workflow illustrating the use of 3,5-Diiodo-4-methoxypyridine in a drug discovery pipeline.
Conclusion
3,5-Diiodo-4-methoxypyridine is a chemical entity with considerable potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring reactive iodine atoms, provides a platform for the generation of diverse compound libraries for drug discovery programs. While further characterization of its physical and spectral properties is warranted, the synthetic routes to this compound are accessible. As research into novel therapeutics continues to expand, the utility of specialized intermediates like 3,5-Diiodo-4-methoxypyridine is expected to grow, making it a valuable tool for scientists and researchers in the pharmaceutical and chemical industries.
References
-
Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. Available at: [Link]
-
迈纳科技商城-阿拉丁化学试剂. 3,5-Diiodo-4-methoxypyridine - CAS:849359-56-4. Available at: [Link]
-
PubChem. 4-Methoxypyridine. Available at: [Link]
-
High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link]
-
PubChem. 4-Methoxy-3,5-dimethylpyridine. Available at: [Link]
-
The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Available at: [Link]
-
PubChem. 4-Methoxypyridine N-oxide. Available at: [Link]
-
SpectraBase. 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]
-
SpectraBase. 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
